1-Dodecilbencensulfonato de sodio

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Sodium 1-dodecanesulfonate has a wide range of applications in scientific research:

Mecanismo De Acción

Target of Action

Sodium 1-dodecanesulfonate primarily targets High-Performance Liquid Chromatography (HPLC) columns . It acts as an ion-pairing reagent, which increases the retention of certain compounds on the HPLC column during their determination .

Mode of Action

As an ion-pairing reagent, Sodium 1-dodecanesulfonate interacts with its targets by forming ion pairs with positively charged analytes . This interaction increases the retention of these analytes on the HPLC column, allowing for their more effective separation and analysis .

Biochemical Pathways

Its role as an ion-pairing reagent suggests that it may influence the pathways of analytes it interacts with during hplc analysis .

Pharmacokinetics

As a surfactant, it is likely to have good solubility in water .

Result of Action

The primary result of Sodium 1-dodecanesulfonate’s action is the increased retention of certain analytes on HPLC columns . This allows for more effective separation and analysis of these analytes, contributing to the accuracy and reliability of HPLC-based analytical methods .

Action Environment

The action of Sodium 1-dodecanesulfonate can be influenced by environmental factors such as temperature and pH. It’s important to note that as a chemical compound, Sodium 1-dodecanesulfonate should be stored properly to maintain its stability and effectiveness .

Análisis Bioquímico

Biochemical Properties

Sodium 1-dodecanesulfonate plays a significant role in biochemical reactions, primarily due to its surfactant properties. It interacts with various enzymes, proteins, and other biomolecules, facilitating their solubilization and stabilization. For instance, sodium 1-dodecanesulfonate is used to increase the retention of thiabendazole on HPLC columns during the determination of thiabendazole in citrus fruits and bananas . This interaction is crucial for the accurate analysis of these compounds in complex biological matrices.

Cellular Effects

Sodium 1-dodecanesulfonate affects various types of cells and cellular processes. As a surfactant, it can disrupt cell membranes, leading to changes in cell permeability and function. This compound influences cell signaling pathways, gene expression, and cellular metabolism by altering the cellular environment. For example, sodium 1-dodecanesulfonate can affect the activity of membrane-bound enzymes and transporters, thereby modulating cellular responses to external stimuli .

Molecular Mechanism

The molecular mechanism of sodium 1-dodecanesulfonate involves its interaction with biomolecules at the molecular level. It can bind to proteins and enzymes, altering their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, sodium 1-dodecanesulfonate can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sodium 1-dodecanesulfonate can change over time. The compound is relatively stable, with a melting point of over 300°C . Its stability can be influenced by factors such as temperature, pH, and the presence of other chemicals. Long-term exposure to sodium 1-dodecanesulfonate can lead to gradual changes in cellular function, including alterations in membrane integrity and enzyme activity .

Dosage Effects in Animal Models

The effects of sodium 1-dodecanesulfonate vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in cell permeability and enzyme activity. Toxic or adverse effects may be observed at high doses, including disruption of cellular membranes and inhibition of critical metabolic pathways . It is essential to carefully control the dosage to avoid potential toxicity and ensure reproducibility in experimental results.

Metabolic Pathways

Sodium 1-dodecanesulfonate is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can affect metabolic flux and metabolite levels by modulating enzyme activity and substrate availability. For example, sodium 1-dodecanesulfonate can influence the metabolism of lipids and other hydrophobic compounds by altering the activity of enzymes involved in their breakdown and synthesis .

Transport and Distribution

Within cells and tissues, sodium 1-dodecanesulfonate is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function. Sodium 1-dodecanesulfonate can be taken up by cells through endocytosis or passive diffusion, depending on its concentration and the cellular environment .

Subcellular Localization

Sodium 1-dodecanesulfonate’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. It can localize to cell membranes, where it interacts with membrane-bound proteins and enzymes, affecting their activity and function. Additionally, sodium 1-dodecanesulfonate can be found in the cytoplasm and other cellular compartments, where it modulates various biochemical processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of sodium 1-dodecanesulfonate typically involves the sulfonation oxidation of n-alkanes. The process includes the following steps:

Sulfonation Oxidation: Sulfur dioxide and oxygen are introduced through a gas distributor at the bottom of the sulfonation oxidation reactor.

Separation and Neutralization: The sulfonation oxidation products are separated and neutralized.

Extraction: The raw oil is extracted from the neutralization products.

Industrial Production Methods: In industrial settings, sodium 1-dodecanesulfonate is produced using similar methods but on a larger scale. The process involves continuous sulfonation and neutralization, followed by purification and drying to obtain the final product .

Análisis De Reacciones Químicas

Types of Reactions: Sodium 1-dodecanesulfonate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acids.

Reduction: It can be reduced to form corresponding alcohols.

Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like hydroxide ions or amines are commonly used.

Major Products Formed:

Oxidation: Sulfonic acids.

Reduction: Alcohols.

Substitution: Various substituted sulfonates.

Comparación Con Compuestos Similares

Sodium dodecyl sulfate (SDS): Another anionic surfactant with similar properties but different applications.

Sodium dodecylbenzenesulfonate: Used in detergents and cleaning agents.

Sodium 1-decanesulfonate: Similar structure but with a shorter carbon chain.

Uniqueness: Sodium 1-dodecanesulfonate is unique due to its specific chain length, which provides optimal balance between hydrophobic and hydrophilic properties. This makes it particularly effective in applications requiring strong surfactant properties and ion-pairing capabilities .

Propiedades

Número CAS |

2386-53-0 |

|---|---|

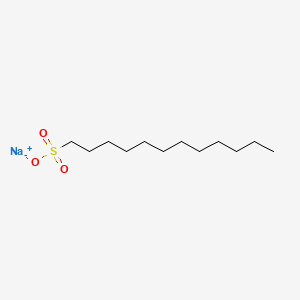

Fórmula molecular |

C12H26NaO3S |

Peso molecular |

273.39 g/mol |

Nombre IUPAC |

sodium;dodecane-1-sulfonate |

InChI |

InChI=1S/C12H26O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-16(13,14)15;/h2-12H2,1H3,(H,13,14,15); |

Clave InChI |

NGPZJQXXJCDBDS-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCS(=O)(=O)[O-].[Na+] |

SMILES canónico |

CCCCCCCCCCCCS(=O)(=O)O.[Na] |

| 2386-53-0 | |

Números CAS relacionados |

1510-16-3 (Parent) |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Sodium 1-Dodecanesulfonate in chemical reactions?

A1: Sodium 1-Dodecanesulfonate frequently acts as a surfactant and stabilizing agent in various chemical reactions. For instance, it has been successfully used to stabilize Palladium nanoparticles in aqueous solutions. [] These stabilized nanoparticles demonstrate excellent catalytic activity in selective hydrogenation reactions of various functional groups like aryl-alcohols, -aldehydes, and -ketones, even without the need for strong Brønsted acids. [] Moreover, they show promising activity in the controlled semi-hydrogenation of alkynes to alkenes and efficient hydrodechlorination of aromatic compounds. []

Q2: How does Sodium 1-Dodecanesulfonate influence the nucleation and growth of potassium chloride?

A2: Research indicates that Sodium 1-Dodecanesulfonate, alongside other flotation agents like Octadecylamine Hydrochloride and 1-Dodecylamine Hydrochloride, impacts the nucleation process of potassium chloride. Specifically, Sodium 1-Dodecanesulfonate increases the nucleation sequence (m) of potassium chloride. [] This effect on nucleation kinetics, where m(Sodium 1-Dodecanesulfonate) > m(1-Dodecylamine Hydrochloride) > m(water), suggests its potential role in optimizing potassium chloride production processes. []

Q3: Can Sodium 1-Dodecanesulfonate be used in the synthesis of organic compounds?

A3: Yes, Sodium 1-Dodecanesulfonate has proven effective as a catalyst in organic synthesis. One example is its use in synthesizing benzaldehydes from toluene derivatives. [] The catalytic activity of Sodium 1-Dodecanesulfonate in the two-phase oxidation of toluene derivatives with cerium ammonium nitrate was investigated, showcasing its potential in organic synthesis. [] It also finds application in synthesizing pyrazolo[3,4-b]quinolin-5(6H)-one derivatives through a three-component reaction in aqueous media. [] This method is advantageous due to its simple operation, high yields, low cost, and environmentally friendly nature. [] Additionally, it enables the synthesis of 3,3′-arylmethylenebis(4-hydroxy-6-methyl-2H-pyran-2-one)s through the condensation reaction of aromatic aldehydes and 4-hydroxy-6-methyl-2H-pyran-2-one in water. []

Q4: How does the structure of Sodium 1-Dodecanesulfonate relate to its surface tension properties?

A4: Sodium 1-Dodecanesulfonate significantly impacts the surface tension of aqueous solutions. Studies examining the impact of pH on its behavior in aqueous solutions between 4 and 10 revealed that changes in pH have a negligible effect on surface tension. [] Further analysis revealed a critical micelle concentration and provided insights into the thermodynamic properties associated with Sodium 1-Dodecanesulfonate adsorption at the solution-air interface. []

Q5: What is the role of Sodium 1-Dodecanesulfonate in material science?

A5: Sodium 1-Dodecanesulfonate plays a crucial role in material synthesis, particularly in nanomaterial fabrication. It has been successfully employed in the hydrothermal synthesis of hierarchical tin dioxide (SnO2) nanocrystals. [] Its presence directs the formation of hierarchical SnO2 nanostructures, which exhibit superior gas-sensing properties compared to their particulate counterparts, highlighting its potential in sensor applications. []

Q6: How does Sodium 1-Dodecanesulfonate interact with cyclodextrins?

A6: Studies have explored the association of α-cyclodextrin (αCD) with Sodium 1-Dodecanesulfonate and other ionic surfactants. [] The association constant between αCD and 1-alkanesulfonate ions increased with the number of carbon atoms (n) until a certain point (n=10), after which it plateaued. [] The research delved into the impact of this complexation on the micellar properties of sodium dodecyl sulfate and dodecyltrimethylammonium chloride by examining counterion activities. [] The results indicated that the critical micelle concentration consistently rose with increasing αCD concentrations, while the counterion association degree to the micelle displayed an almost linear decline. []

Q7: Does Sodium 1-Dodecanesulfonate influence the properties of polymers?

A7: Yes, Sodium 1-Dodecanesulfonate can be used as a dopant during the polymerization process. For example, it has been incorporated into composite polymer coatings of N-methylpyrrole-Sodium 1-Dodecanesulfonate/poly 2-methylthiophene (PNMPY-1SSD/P2MT) on brass electrodes to enhance corrosion protection. [] The presence of Sodium 1-Dodecanesulfonate as a dopant significantly improves the anti-corrosion properties of the composite polymer film. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Spiro[3.4]octane-2-carboxylic acid](/img/structure/B1371473.png)